cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride

Description

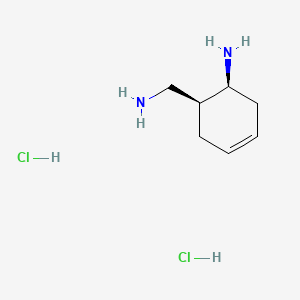

cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride is a bicyclic amine derivative featuring a cyclohexene backbone substituted with aminomethyl and amine functional groups, stabilized as a dihydrochloride salt. Such compounds are often explored in pharmaceutical and organic synthesis contexts due to their rigid bicyclic frameworks, which can influence bioavailability and receptor binding .

Properties

IUPAC Name |

(1S,6S)-6-(aminomethyl)cyclohex-3-en-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c8-5-6-3-1-2-4-7(6)9;;/h1-2,6-7H,3-5,8-9H2;2*1H/t6-,7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZDPVIIRMZSOT-JFYKYWLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]([C@@H]1CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride typically involves the following steps:

Cyclohexene Derivative Formation: The initial step involves the formation of a cyclohexene derivative through a Diels-Alder reaction.

Aminomethylation: The cyclohexene derivative undergoes aminomethylation using formaldehyde and a primary amine under acidic conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form saturated amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of cyclohexenone derivatives.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of substituted cyclohexenylamines.

Scientific Research Applications

cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The aminomethyl group plays a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride:

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Molecular Weight |

|---|---|---|---|---|

| cis-6-Aminocyclohex-3-enecarboxylic acid hydrochloride | 57266-56-5 | C₇H₁₂ClNO₂ | Carboxylic acid, amine, cyclohexene | 177.63 g/mol |

| (R)-(+)-3-Aminoquinuclidine dihydrochloride | 123536-14-1 | C₇H₁₄N₂·(HCl)₂ | Quinuclidine, amine | Not provided |

| cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride | N/A | Likely C₇H₁₄N₂·(HCl)₂ | Cyclohexene, aminomethyl, amine | Estimated ~215.1 g/mol |

Key Observations :

- Cyclohexene vs. Quinuclidine Backbone: The target compound and cis-6-Aminocyclohex-3-enecarboxylic acid hydrochloride share a cyclohexene ring, whereas (R)-(+)-3-Aminoquinuclidine dihydrochloride features a quinuclidine (bicyclic amine) structure. The rigidity of quinuclidine may enhance metabolic stability compared to the unsaturated cyclohexene ring .

Physicochemical Properties

Available data for analogs:

Discussion :

- The requirement for inert atmosphere storage for cis-6-Aminocyclohex-3-enecarboxylic acid hydrochloride suggests sensitivity to oxidation or moisture, a trait likely shared by the target compound due to its amine groups .

- The absence of toxicological data for (R)-(+)-3-Aminoquinuclidine dihydrochloride highlights a critical gap in safety assessments for structurally related amines .

Partitioning and Solubility Behavior

While direct data are lacking, notes that partition coefficients (e.g., octanol/water) correlate with physicochemical properties like boiling points and solubility. For cyclohexene derivatives, lower hydrophobicity compared to fully saturated or chlorinated analogs (e.g., hexachlorocyclohexanes in ) may enhance aqueous solubility but reduce membrane permeability .

Biological Activity

cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structural properties allow it to interact with various biological targets, making it a valuable subject for studying its pharmacological effects and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 199.12 g/mol. The compound features a cyclohexene backbone with an aminomethyl substituent, which is crucial for its biological activity.

The primary mechanism of action involves the compound's ability to act as a ligand that binds to specific enzymes and receptors. This binding modulates their activity, influencing various biochemical pathways such as signal transduction and metabolic processes. The aminomethyl group enhances binding affinity and specificity, making the compound a potent modulator in biological systems .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, potentially impacting metabolic pathways.

- Receptor Interaction : It shows promise in modulating receptor activity, which is crucial for developing drugs targeting neurological and endocrine systems.

- Therapeutic Potential : Ongoing studies are exploring its role as a precursor in drug development, particularly in creating compounds with enhanced efficacy against various diseases .

Case Studies

- Neuropharmacological Studies : In a study examining the effects of various aminomethyl compounds on neurotransmitter systems, this compound demonstrated significant modulation of serotonin receptors, suggesting potential applications in treating mood disorders .

- Cancer Research : Preliminary investigations into the compound's anticancer properties revealed that it could inhibit tumor cell proliferation in vitro. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| cis-2-Aminomethyl-cyclohexylamine dihydrochloride | Amino group at position 2 | Moderate receptor interaction |

| cis-4-Amino-cyclohexanol hydrochloride | Hydroxyl group at position 4 | Antimicrobial properties |

| This compound | Aminomethyl group at position 6 | High receptor affinity and enzyme inhibition |

This table illustrates how the position of substituents affects biological activity, emphasizing the significance of the aminomethyl group in enhancing the pharmacological profile of this compound.

Synthesis and Industrial Applications

The synthesis of this compound typically involves:

- Formation of cyclohexene derivatives via Diels-Alder reactions.

- Aminomethylation using formaldehyde and primary amines under acidic conditions.

- Conversion to the dihydrochloride salt through treatment with hydrochloric acid .

In industrial settings, this compound serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals, highlighting its versatility in chemical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.